molecular formula C15H19N3O B2853807 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1421476-73-4

1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2853807
CAS No.: 1421476-73-4
M. Wt: 257.337
InChI Key: QZKYYQUWGYKJRE-UHFFFAOYSA-N
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Description

1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolopyridine core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone typically involves the following steps:

  • Formation of 1H-pyrrolo[2,3-b]pyridine: This can be achieved through the cyclization of appropriate precursors, such as pyrrole and 2,3-bipyridine derivatives.

  • Methylation: The pyrrolopyridine core is then methylated using reagents like methyl iodide or dimethyl sulfate.

  • Piperidine Attachment: The methylated pyrrolopyridine is reacted with piperidine in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the compound can react with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles like amines, alcohols, or halides

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Amides, esters, ethers

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been studied for its potential biological activity, including its role as a ligand for various receptors.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: The compound's versatility makes it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Piperidine derivatives: Compounds containing piperidine rings are structurally related and often have similar chemical properties.

Uniqueness: 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone stands out due to its specific substitution pattern and the presence of both pyrrolopyridine and piperidine moieties, which contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12(19)17-8-4-13(5-9-17)11-18-10-6-14-3-2-7-16-15(14)18/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKYYQUWGYKJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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